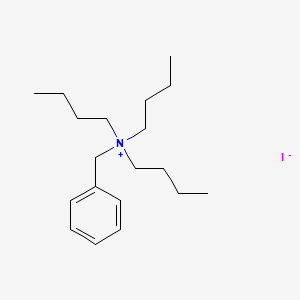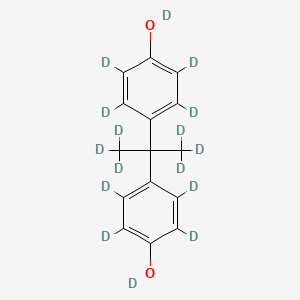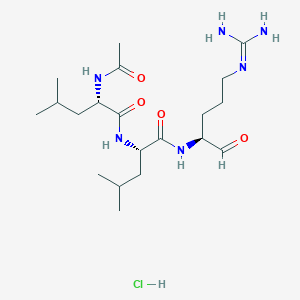
Leupeptin-Hydrochlorid
Übersicht
Beschreibung
Leupeptin Hydrochloride is a water-soluble and cell-permeable organic compound. It is produced by various species of actinomycetes and several other fungal families . This compound is widely recognized for its role as a protease inhibitor, specifically inhibiting serine, cysteine, and threonine proteases . Leupeptin Hydrochloride is commonly used in biochemical research to prevent protein degradation during cell lysis and sample preparation .
Wissenschaftliche Forschungsanwendungen
Leupeptin Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Leupeptin Hydrochloride is a naturally occurring protease inhibitor that primarily targets cysteine, serine, and threonine peptidases . It inhibits serine proteinases such as trypsin, plasmin, and porcine kallikrein, and cysteine proteinases such as papain, cathepsin B, and endoproteinase Lys-C .
Mode of Action
Leupeptin Hydrochloride acts by covalently binding to the catalytic cysteines of cysteine proteases and the catalytic series of serine proteases . It is a competitive transition state inhibitor, meaning its inhibition may be relieved by an excess of substrate .
Biochemical Pathways
Leupeptin Hydrochloride affects various biochemical pathways by inhibiting the action of certain proteases. For instance, it can inhibit the action of calpain, a calcium-dependent cysteine protease involved in cellular processes such as cell cycle progression and signal transduction . By inhibiting these proteases, Leupeptin Hydrochloride can affect the downstream effects of these pathways.
Pharmacokinetics
It is known that leupeptin hydrochloride is readily soluble in water, methanol, ethanol, acetic acid, dimethylformamide, and dimethylsulfoxide . This solubility can impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of Leupeptin Hydrochloride’s action are largely due to its ability to inhibit certain proteases. For example, it can reduce cell death induced by excess calpain activation . Additionally, Leupeptin Hydrochloride confers significant protection against hair cell damage caused by gentamicin ototoxicity . It also impedes protein degradation in denervated rat muscles and muscles of mice with hereditary muscular dystrophy .
Action Environment
The action, efficacy, and stability of Leupeptin Hydrochloride can be influenced by various environmental factors. For instance, it is stable for 1 week at 4 °C and 1 month at −20 °C in water . At working concentrations (10-100 µm), a solution of leupeptin hydrochloride is stable for only a few hours . Therefore, the environment in which Leupeptin Hydrochloride is stored and used can significantly impact its action and efficacy.
Biochemische Analyse
Biochemical Properties
Leupeptin Hydrochloride plays a crucial role in biochemical reactions by inhibiting proteases such as trypsin, plasmin, papain, calpain, and cathepsin B . It does not inhibit pepsin, cathepsins A and D, thrombin, or α-chymotrypsin . The inhibition mechanism involves the formation of a covalent hemiacetal adduct between the aldehyde group in Leupeptin Hydrochloride and the serine hydroxyl function in the active site of the protease . This interaction prevents the protease from degrading proteins, thereby protecting the integrity of the proteins of interest during biochemical assays.
Cellular Effects
Leupeptin Hydrochloride has significant effects on various types of cells and cellular processes. It is known to reduce cell death induced by excess calpain activation, providing protection against hair cell damage caused by gentamicin ototoxicity . Additionally, Leupeptin Hydrochloride impedes protein degradation in denervated rat muscles and muscles of mice with hereditary muscular dystrophy, thereby hindering tissue atrophy . It also influences cell signaling pathways by inhibiting proteases that would otherwise degrade signaling proteins, thus maintaining proper cellular function.
Molecular Mechanism
The molecular mechanism of Leupeptin Hydrochloride involves its strong inhibitory effect on proteases. This is achieved through the formation of a covalent hemiacetal adduct between the aldehyde group in Leupeptin Hydrochloride and the serine hydroxyl function in the active site of the protease . This covalent binding effectively blocks the protease’s active site, preventing it from interacting with its substrate. As a result, Leupeptin Hydrochloride inhibits the enzymatic activity of proteases, thereby regulating protein degradation and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leupeptin Hydrochloride can change over time. The compound is stable when stored dry at -20ºC for up to 18 months and can be stored in aliquots at -20ºC for up to 6 months after reconstitution . Over time, repeated freeze-thaw cycles should be avoided to maintain its efficacy. Long-term studies have shown that Leupeptin Hydrochloride can lead to the accumulation of autolysosomes in the liver of treated animals, indicating its role in inhibiting autophagic proteolysis .
Dosage Effects in Animal Models
The effects of Leupeptin Hydrochloride vary with different dosages in animal models. For instance, in studies involving rats and mice, a dose of 0.02 mg/g body weight has been used to inhibit lysosomal cysteine proteinases, leading to the accumulation of autolysosomes . Higher doses may result in toxic or adverse effects, highlighting the importance of optimizing the dosage to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
Leupeptin Hydrochloride is involved in several metabolic pathways, primarily through its role as a protease inhibitor. It interacts with enzymes such as calpains, cathepsins, and trypsin, inhibiting their activity and thereby regulating protein degradation . This inhibition can affect metabolic flux and metabolite levels, as the degradation of proteins and peptides is a critical aspect of cellular metabolism.
Transport and Distribution
Within cells and tissues, Leupeptin Hydrochloride is transported and distributed through various mechanisms. It is a water-soluble and cell-permeable compound, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with lysosomal proteases and other intracellular proteases, inhibiting their activity and protecting cellular proteins from degradation .
Subcellular Localization
Leupeptin Hydrochloride is primarily localized within lysosomes, where it inhibits lysosomal proteases such as cathepsin B, cathepsin H, and legumain . This subcellular localization is crucial for its function, as it allows Leupeptin Hydrochloride to effectively inhibit proteases that are involved in autophagic proteolysis. The compound’s ability to penetrate lysosomal membranes and accumulate within lysosomes is essential for its inhibitory activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leupeptin Hydrochloride can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-acetyl-L-leucyl-L-leucyl-L-argininal with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as methanol, ethanol, acetic acid, dimethylformamide, and dimethylsulfoxide .
Industrial Production Methods: Industrial production of Leupeptin Hydrochloride involves fermentation processes using actinomycetes species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound . The purified product is often lyophilized for stability and storage .
Analyse Chemischer Reaktionen
Types of Reactions: Leupeptin Hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The primary mechanism of inactivation of Leupeptin Hydrochloride is via racemization of the L-arginal moiety .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the aldehyde group in Leupeptin Hydrochloride.
Reduction: Reducing agents like sodium borohydride can reduce the aldehyde group to an alcohol.
Substitution: Various nucleophiles can substitute the aldehyde group under appropriate conditions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Leupeptin Hydrochloride is compared with other protease inhibitors such as Antipain, Chymostatin, Pepstatin, and Phosphoramidon . While all these compounds inhibit proteases, Leupeptin Hydrochloride is unique due to its broad-spectrum inhibitory activity against serine, cysteine, and threonine proteases . The similar compounds include:
Antipain: Inhibits serine and cysteine proteases.
Chymostatin: Inhibits chymotrypsin-like proteases.
Pepstatin: Inhibits aspartic proteases.
Phosphoramidon: Inhibits metalloproteases.
Leupeptin Hydrochloride’s ability to inhibit multiple classes of proteases makes it a valuable tool in biochemical research and therapeutic applications .
Eigenschaften
IUPAC Name |
2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQYPQNFLLAILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClN6O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585196 | |
| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24125-16-4 | |
| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


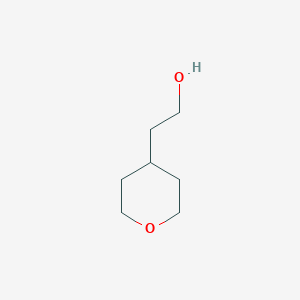

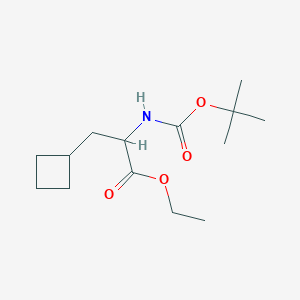


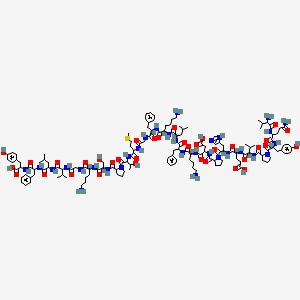
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide](/img/structure/B1591310.png)
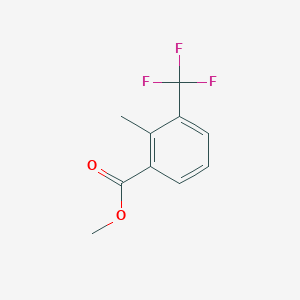
![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)

